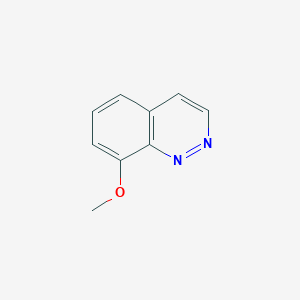

8-Methoxycinnoline

CAS No.:

Cat. No.: VC17367646

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 8-methoxycinnoline |

| Standard InChI | InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-6-10-11-9(7)8/h2-6H,1H3 |

| Standard InChI Key | HCCQHDMJYXTCMJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1N=NC=C2 |

Introduction

Structural and Chemical Properties of 8-Methoxycinnoline Derivatives

| Property | 4-Hydroxy-8-methoxycinnoline | 4-Chloro-8-methoxycinnoline |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂ | C₉H₇ClN₂O |

| Molecular Weight (g/mol) | 176.17 | 194.62 |

| Melting Point (°C) | 164–165 | Not Reported |

| Boiling Point (°C) | 383.5 | 341.8 |

| Density (g/cm³) | 1.330 | 1.333 |

Biological Activities and Applications

Antibacterial Properties

Recent studies highlight the potential of 8-methoxycinnoline derivatives as antibacterial agents. Boda et al. (2020) synthesized a series of 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines and evaluated their activity against gram-positive and gram-negative bacteria. Compound 10b (4-(3-(4-((cinnolin-4-yloxy)methyl)-1H-1,2,3-triazol-1-yl)propyl)morpholine) demonstrated exceptional efficacy, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Molecular Docking Insights

Molecular docking studies revealed that these derivatives inhibit bacterial elastase in Pseudomonas aeruginosa (PDB: 1U4G). The triazole moiety in compound 10b forms hydrogen bonds with active-site residues (e.g., Ser-195 and His-57), stabilizing the enzyme-inhibitor complex and disrupting bacterial virulence .

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes for 8-methoxycinnoline derivatives often require multi-step protocols and specialized catalysts. Future research should focus on streamlining synthesis via green chemistry approaches or catalytic asymmetric methods.

Expanding Biological Targets

While antibacterial applications dominate current research, the structural flexibility of 8-methoxycinnoline warrants exploration in antiviral, antifungal, and anticancer contexts. Computational studies could identify novel targets, such as viral proteases or kinase enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume